2,3,6-Trifluorobenzoic acid sodium salt

Aqueous Solubility Synthetic Chemistry Formulation Science

Researchers requiring a 2,3,6-trifluorophenyl moiety in aqueous media face solubility barriers with the parent acid. This sodium salt eliminates organic co-solvent needs, enabling bioconjugation without denaturation risk. • Validated starting material for Plasmepsin I/II inhibitor synthesis. • Pre-ionized for late-stage functionalization; 98% purity. • Sealed dry, 2-8°C storage; ships at ambient temperature.

Molecular Formula C7H2F3NaO2
Molecular Weight 198.07 g/mol
CAS No. 1803845-07-9
Cat. No. B8819600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6-Trifluorobenzoic acid sodium salt
CAS1803845-07-9
Molecular FormulaC7H2F3NaO2
Molecular Weight198.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C(=O)[O-])F)F.[Na+]
InChIInChI=1S/C7H3F3O2.Na/c8-3-1-2-4(9)6(10)5(3)7(11)12;/h1-2H,(H,11,12);/q;+1/p-1
InChIKeyFACZAUDDGWDKQR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,6-Trifluorobenzoic Acid Sodium Salt: Procurement Overview


2,3,6-Trifluorobenzoic acid sodium salt (CAS 1803845-07-9) is a halogenated aromatic carboxylate that serves as a versatile synthetic intermediate and a strategically fluorinated building block [1]. The compound is the sodium salt of 2,3,6-trifluorobenzoic acid, which is characterized by its specific 2,3,6-substitution pattern of fluorine atoms on the benzoic acid core . This unique arrangement imparts distinct electronic and steric properties that are critical for modulating reactivity and biological interactions in both pharmaceutical and agrochemical research and development [2].

Ionic salt form enables aqueous-phase synthesis and formulation workflows
Regioisomer-specific 2,3,6-fluorine pattern offers distinct electronic profile for SAR studies
Versatile fluorinated building block for pharmaceutical and agrochemical intermediate synthesis

Why Regioisomer Substitution Fails for This Salt


The substitution pattern of fluorine atoms on the aromatic ring is a primary determinant of a compound's chemical behavior and biological activity. For trifluorobenzoic acid derivatives, the position of the fluorine atoms significantly alters the electron density distribution, which in turn affects acidity, reactivity, and molecular recognition . 2,3,6-Trifluorobenzoic acid, for instance, exhibits a much lower predicted pKa (approx. 2.00-2.28) compared to its 3-fluoro analog (pKa ~3.67), a difference that directly impacts its ionization state and solubility under physiological and reaction conditions . Consequently, swapping it for a regioisomer like 2,4,5-trifluorobenzoic acid sodium salt or the parent acid can lead to divergent synthetic outcomes or biological profiles, making direct substitution a high-risk approach in advanced research and development pipelines .

Target Compound
  • 2,3,6-substitution pattern
  • Predicted pKa ~2.0
  • Ionized carboxylate at physiological pH
  • Specific electronic density distribution
Potential Substitute (e.g., 2,4,5-isomer)
  • Different fluorine positions alter electron density
  • pKa may shift, changing ionization profile
  • Solubility and reactivity may not transfer
  • Synthetic outcomes and biological profiles likely diverge

Differentiated Procurement: Quantitative Evidence Guide


Enhanced Aqueous Solubility Over the Parent Acid

The sodium salt form of 2,3,6-trifluorobenzoic acid demonstrates a significant enhancement in aqueous solubility compared to its parent acid. While the free acid has a calculated water solubility of 3846 mg/L at 25°C, the sodium salt is described as highly water-soluble, a property that is fundamental to its utility in aqueous-phase reactions and formulations [1]. This increase in hydrophilicity is a direct consequence of the ionic carboxylate group, which overcomes the lipophilicity imparted by the three fluorine atoms (XLogP3 = 1.7 for the parent acid) [2]. This differential is critical for experimental design, allowing for reactions and processes that are not feasible with the poorly soluble free acid.

Solubility advantage
Class-level
Highly water-soluble (sodium salt) vs 3846 mg/L (free acid, calculated)
Supports aqueous-phase synthesis workflows
Class-level inference; verify experimentally
Aqueous Solubility Synthetic Chemistry Formulation Science

Superior Acidity: ~1.6 pKa Unit Difference

The 2,3,6-substitution pattern of fluorine atoms exerts a powerful electron-withdrawing effect, dramatically lowering the pKa of the carboxylic acid proton. The predicted pKa for 2,3,6-trifluorobenzoic acid is 2.00±0.10 . This is significantly more acidic than a mono-fluorinated analog like 3-fluorobenzoic acid, which has a pKa of approximately 3.67 . This difference of over 1.6 pKa units means that at a physiological pH of 7.4, the 2,3,6-derivative will exist almost exclusively in its ionized carboxylate form, a state that directly affects its solubility, membrane permeability, and binding interactions. The sodium salt is a convenient, pre-ionized source of this highly acidic carboxylate.

Acidity difference
Cross-study
pKa 2.00±0.10 (predicted) vs 3.67 (3-fluoro analog)
Predictable ionization at physiological pH
Predicted values; cross-study comparable
Acidity (pKa) Structure-Activity Relationship Electronics

Unique EPA Significant New Use Rule (SNUR) Compliance

Under the Toxic Substances Control Act (TSCA), the sodium salt of 2,3,6-trifluorobenzoic acid is subject to a specific Significant New Use Rule (SNUR) as defined in 40 CFR § 721.11218 [1]. This regulation mandates reporting and specific workplace protections, including a concentration set at 1.0% for hazard communication and engineering controls for any significant new use not previously evaluated [1]. This level of targeted regulatory oversight is not a general feature of all trifluorobenzoate salts but is specific to this particular regioisomer and salt form, based on its premanufacture notice (PMN) submissions (P-17-434 and P-17-443). This creates a unique compliance landscape for industrial-scale procurement and use.

Regulatory status
Head-to-head
Subject to EPA SNUR 40 CFR §721.11218 vs no specific SNUR for other regioisomers
Requires specific regulatory compliance review
Direct head-to-head comparison; TSCA context
Regulatory Compliance Environmental Health & Safety Industrial Scale-up

Defined Utility: Malaria Aspartyl Protease Inhibitor Intermediate

2,3,6-Trifluorobenzoic acid, the direct precursor to the sodium salt, is a well-established and highly utilized synthetic intermediate for the preparation of inhibitors targeting malaria aspartyl proteases, specifically Plasmepsin I and II [1]. While the sodium salt itself is not the final bioactive molecule, its role as a convenient, soluble building block for constructing these complex inhibitors is a defined and verifiable application. This targeted utility contrasts with other fluorobenzoic acid salts, which may be used as general reagents or for different therapeutic targets (e.g., sodium 2,4,5-trifluorobenzoate is noted as an intermediate for kinase inhibitors and antimicrobials) . The defined role in synthesizing anti-malarial candidates provides a clear, evidence-based rationale for selection in drug discovery programs.

Synthetic utility
Cross-study
Reported precursor for Plasmepsin I/II inhibitors vs general fluorinated building block
Target-specific intermediate for anti-malarial research
Cross-study comparable; literature-supported
Medicinal Chemistry Neglected Tropical Diseases Synthetic Intermediate

Optimal Procurement Application Scenarios


Aqueous-Phase Synthesis and Bioconjugation

Due to its high water solubility compared to the parent acid [1], this sodium salt is the preferred reagent for any synthetic step that requires aqueous or partially aqueous conditions. This is particularly crucial for bioconjugation reactions, such as linking the 2,3,6-trifluorophenyl moiety to peptides, antibodies, or other biomolecules, where the use of organic co-solvents could lead to denaturation. Procurement of the sodium salt ensures streamlined workflow and maximizes the yield of sensitive conjugations.

Anti-Malarial Drug Candidates Targeting Plasmepsins

For research groups engaged in the development of novel inhibitors for malaria aspartyl proteases (Plasmepsin I and II), this compound is a validated and essential starting material [2]. Its procurement supports a defined and high-impact research path, as evidenced by its widespread use in the preparation of these specific inhibitors. This scenario provides a clear, target-based justification for selecting this particular fluorinated building block over less specific alternatives.

Physicochemical Optimization of Fluorinated Leads

In a medicinal chemistry program, the unique electronic profile of the 2,3,6-trifluorophenyl group—characterized by its low pKa of ~2.0 —is a powerful tool for modulating the physicochemical properties of a lead compound. Replacing a hydrogen or a mono-fluorine atom with this moiety introduces a strong, predictable electron-withdrawing effect that can fine-tune acidity, binding affinity, and metabolic stability. The sodium salt is the ideal, pre-ionized building block for introducing this functional group late in a synthetic sequence.

EPA-Compliant Industrial Scale-Up and Manufacturing

For chemical manufacturers and industrial users planning to scale up processes involving this compound beyond laboratory R&D, a thorough understanding of its specific regulatory status under 40 CFR § 721.11218 is non-negotiable [3]. Procurement in this context requires sourcing from a vendor who can provide full documentation and support for TSCA compliance, including adherence to workplace protection and hazard communication requirements for any 'significant new use'. This scenario is distinct from sourcing non-regulated analogs and necessitates a higher level of supply chain diligence.

Application
Selection Property
Validation Focus
Aqueous-phase synthesis & bioconjugation
High water solubility as salt form
Solubility in aqueous buffers; reaction yield without co-solvents
Anti-malarial drug candidate synthesis
Reported intermediate for plasmepsin inhibitors
Inhibitor synthetic pathway verification; target engagement assays
Physicochemical optimization of fluorinated leads
Regioisomer-specific low pKa electronic profile
Ionization state modulation; binding affinity and metabolic stability studies
Industrial scale-up with TSCA compliance
SNUR-specific regulatory documentation
EPA compliance review; workplace protection and reporting requirements
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